Fudapirine

Anti‑tuberculosis Mycobacterium tuberculosis Minimum Inhibitory Concentration

Fudapirine (also designated sudapyridine and WX‑081) is a synthetic diarylpyridine small‑molecule anti‑tuberculosis agent [REFS‑1]. It is a structural analogue of the first‑in‑class diarylquinoline bedaquiline, but substitutes the quinoline core with a pyridine scaffold [REFS‑2].

Molecular Formula C34H33ClN2O2
Molecular Weight 537.1 g/mol
CAS No. 1859978-72-5
Cat. No. B11927677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFudapirine
CAS1859978-72-5
Molecular FormulaC34H33ClN2O2
Molecular Weight537.1 g/mol
Structural Identifiers
SMILESCN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=CC(=C4)C5=CC=C(C=C5)Cl)OC)O
InChIInChI=1S/C34H33ClN2O2/c1-37(2)21-20-34(38,31-15-9-13-25-10-7-8-14-29(25)31)32(26-11-5-4-6-12-26)30-22-27(23-36-33(30)39-3)24-16-18-28(35)19-17-24/h4-19,22-23,32,38H,20-21H2,1-3H3/t32-,34-/m1/s1
InChIKeyMMUCHWPQRGEHDV-ZFEZZJPFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fudapirine (CAS 1859978-72-5) — A Next‑Generation Diarylpyridine Anti‑Tuberculosis Agent in Phase III Clinical Development


Fudapirine (also designated sudapyridine and WX‑081) is a synthetic diarylpyridine small‑molecule anti‑tuberculosis agent [REFS‑1]. It is a structural analogue of the first‑in‑class diarylquinoline bedaquiline, but substitutes the quinoline core with a pyridine scaffold [REFS‑2]. The compound has completed Phase II clinical evaluation and is currently being assessed in a multicenter, randomized, double‑blind, active‑controlled Phase III trial (NCT05824871) for the treatment of rifampicin‑resistant pulmonary tuberculosis [REFS‑3]. Its regulatory status includes WHO International Nonproprietary Name (INN) designation and FDA UNII registration [REFS‑4].

Fudapirine Cannot Be Replaced by In‑Class Analogues Without Quantifying Differential Cardiotoxicity Risk


Compounds within the bedaquiline‑related diaryl class share a common antimycobacterial mechanism targeting mycobacterial ATP synthase, yet they are not interchangeable [REFS‑1]. The clinical utility of bedaquiline is constrained by dose‑dependent QTc interval prolongation and hERG‑channel‑mediated cardiotoxicity, which require intensive ECG monitoring during therapy [REFS‑2]. Fudapirine was specifically engineered through scaffold‑hopping from quinoline to pyridine to mitigate this liability while preserving antimicrobial potency [REFS‑3]. Consequently, any generic substitution or class‑level extrapolation without direct comparator data would introduce unquantified cardiac safety risk and potential regulatory non‑compliance in tuberculosis clinical programs [REFS‑4]. The quantitative evidence below establishes precisely where fudapirine differs from its closest comparator bedaquiline.

Fudapirine Product‑Specific Quantitative Differentiation Evidence Against Bedaquiline


Antimycobacterial Potency: Comparable MIC Against M. tuberculosis H37Rv Between Fudapirine and Bedaquiline

In preclinical evaluation against the standard laboratory strain M. tuberculosis H37Rv, fudapirine exhibits antimycobacterial potency comparable to bedaquiline. Fudapirine demonstrates an MIC50 of 0.083 μg/mL against drug‑susceptible M. tuberculosis and maintains activity against multidrug‑resistant (MDR‑TB) strains with an MIC50 of 0.11 μg/mL [REFS‑1]. This potency profile falls within the same order of magnitude as bedaquiline, which is reported with MIC values in the 0.03–0.12 μg/mL range against H37Rv [REFS‑2].

Anti‑tuberculosis Mycobacterium tuberculosis Minimum Inhibitory Concentration

hERG Channel Inhibition: 15‑Fold Lower Affinity for Fudapirine Versus Bedaquiline Suggests Reduced Proarrhythmic Liability

A critical differentiator for anti‑tuberculosis drug candidates is hERG channel inhibition, which predicts QTc prolongation and torsades de pointes risk. Fudapirine inhibits the hERG channel with an IC50 of 1.89 μM (1,890 nM) [REFS‑1]. In contrast, bedaquiline exhibits substantially higher hERG affinity, with reported IC50 values of 0.12 μM (120 nM) in patch‑clamp electrophysiology assays [REFS‑2].

Cardiotoxicity hERG potassium channel QT interval prolongation

Cytotoxicity Selectivity Index: Fudapirine Demonstrates Favorable Therapeutic Window in Mammalian Cells

The selectivity index (SI) — calculated as the ratio of mammalian cell cytotoxicity (CC50) to antimycobacterial potency (MIC) — provides a quantitative measure of a compound's therapeutic window. Fudapirine exhibits low cytotoxicity against human MRC‑5 lung fibroblast cells, with an MIC90 of 0.16 μg/mL against M. tuberculosis H37Rv and a CC50 > 32 μg/mL, yielding a selectivity index > 200 [REFS‑1]. For bedaquiline, literature reports a selectivity index of approximately 15,000 against Vero cells [REFS‑2].

Selectivity index Cytotoxicity Therapeutic window

Direct Head‑to‑Head Phase III Non‑Inferiority Trial: Fudapirine Versus Bedaquiline in Rifampicin‑Resistant Tuberculosis

The WISH trial (NCT05824871) is a multicenter, randomized, double‑blind, active‑controlled Phase III study designed to evaluate whether the antibacterial activity of sudapyridine (WX‑081) is non‑inferior to bedaquiline when added to a background regimen for rifampicin‑resistant pulmonary tuberculosis [REFS‑1]. Approximately 450 participants are randomized in a 2:1 ratio to receive either sudapyridine or bedaquiline for 24 weeks, with a dedicated C‑QT substudy to assess cardiac safety via intensive PK sampling and 12‑lead ECG evaluations [REFS‑2].

Phase III clinical trial Rifampicin‑resistant tuberculosis Active‑controlled non‑inferiority

Fudapirine Procurement Applications: High‑Value Use Cases Supported by Quantitative Differentiation Data


Clinical Development of Next‑Generation Anti‑Tuberculosis Regimens Requiring Reduced Cardiac Monitoring Burden

Sponsors designing Phase II/III clinical trials for rifampicin‑resistant or multidrug‑resistant tuberculosis should procure fudapirine over bedaquiline when the protocol requires an ATP synthase inhibitor with a wider cardiac safety margin. The 15‑fold reduction in hERG channel affinity (IC50 1.89 μM vs. 0.12 μM) [REFS‑1] supports less frequent ECG monitoring requirements and may expand eligibility to patients with baseline QTcF intervals between 430–450 ms, who are often excluded from bedaquiline‑containing regimens. The ongoing Phase III head‑to‑head trial (NCT05824871) [REFS‑2] provides the regulatory foundation for this substitution.

Preclinical Pharmacology Studies Investigating Scaffold‑Dependent Cardiotoxicity Mitigation in Diaryl Antimycobacterials

Academic and industry laboratories conducting structure‑activity relationship (SAR) studies on diaryl‑based ATP synthase inhibitors should source fudapirine as a reference standard for scaffold‑hopping‑driven hERG liability reduction. Comparative evaluation of fudapirine (diarylpyridine, hERG IC50 = 1.89 μM) [REFS‑1] versus bedaquiline (diarylquinoline, hERG IC50 ≈ 0.12 μM) [REFS‑2] enables quantitative benchmarking of cardiac safety improvements achievable through core heterocycle substitution. This use case is directly supported by the published preclinical profile [REFS‑3].

In Vitro Antimycobacterial Susceptibility Testing and Drug Resistance Surveillance Programs

Public health laboratories and tuberculosis reference centers performing drug susceptibility testing (DST) on clinical M. tuberculosis isolates should include fudapirine in their test panels when evaluating the activity of novel diaryl agents against multidrug‑resistant strains. Fudapirine maintains consistent potency against both drug‑susceptible (MIC50 = 0.083 μg/mL) and MDR‑TB isolates (MIC50 = 0.11 μg/mL) [REFS‑1], with minimal cross‑resistance to first‑line agents including isoniazid, rifampin, streptomycin, ethambutol, and moxifloxacin [REFS‑2]. This activity profile justifies its procurement for surveillance of emerging bedaquiline‑resistant M. tuberculosis strains.

Pharmacokinetic and Drug‑Drug Interaction Studies in Healthy Volunteer Cohorts

Contract research organizations (CROs) and clinical pharmacology units conducting drug‑drug interaction (DDI) studies with rifampin or itraconazole should procure fudapirine as the test article when evaluating next‑generation diaryl antimycobacterials. Fudapirine has completed dedicated DDI and food‑effect studies in healthy Chinese adults [REFS‑1], providing established protocols and reference PK parameters (Cmax, AUC, t½) that reduce method development burden. This existing clinical pharmacology package enables more efficient study initiation compared to earlier‑stage, less‑characterized diaryl analogues.

Technical Documentation Hub

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